(7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) benzoate
Description
The compound "(7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) benzoate" is a benzoate ester derivative of a thieno[2,3-b]thiopyran scaffold. This bicyclic structure features a sulfur-containing heterocycle fused with a thiopyran ring, where the 7-position is oxidized to sulfone groups. The benzoate moiety is esterified at the 4-position of the thiopyran ring.
The compound’s synthesis likely involves esterification of the corresponding alcohol (e.g., 4-hydroxy-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran) with benzoyl chloride or a derivative. Such esterification strategies are common in modifying the solubility and bioavailability of drug intermediates .
Properties
IUPAC Name |
(7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O4S2/c15-13(10-4-2-1-3-5-10)18-12-7-9-20(16,17)14-11(12)6-8-19-14/h1-6,8,12H,7,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UASZOFQPEKXTOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)C2=C(C1OC(=O)C3=CC=CC=C3)C=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) benzoate, also known by its CAS number 147086-83-7, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is , with a molecular weight of 259.35 g/mol. The compound features a thieno[2,3-b]thiopyran structure, which is significant for its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, particularly in the context of enzyme inhibition and potential therapeutic applications. Below are key findings:
- Inhibition of Carbonic Anhydrase :
- Antitumor Activity :
- Anti-inflammatory Effects :
The biological activities of this compound can be attributed to its ability to interact with specific biological targets:
- Enzyme Binding : The compound's structure allows it to bind effectively to the active sites of enzymes like carbonic anhydrase. This binding inhibits the enzyme's activity and alters physiological processes .
- Cellular Pathways : Studies on related compounds have shown that they can interfere with signaling pathways involved in cell proliferation and apoptosis. This interaction may explain the observed antitumor effects .
Case Studies
Several studies have explored the biological activity of compounds related to (7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran):
- In Vitro Studies :
- In Vivo Models :
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C10H13NO3S2 |
| Molecular Weight | 259.35 g/mol |
| CAS Number | 147086-83-7 |
| Biological Activities | Carbonic anhydrase inhibition |
| Antitumor effects | |
| Anti-inflammatory properties |
Scientific Research Applications
Antiglaucoma Agents
One of the primary applications of (7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) benzoate is as an intermediate in the synthesis of antiglaucoma medications. The compound is related to dorzolamide, a well-known carbonic anhydrase inhibitor used to reduce intraocular pressure in glaucoma patients. The synthesis of dorzolamide involves the transformation of intermediates derived from this compound through various chemical processes .
Enantioselective Synthesis
The compound serves as a key intermediate for enantioselective synthesis in pharmaceutical chemistry. The ability to produce enantiomerically pure compounds is crucial for the efficacy and safety of drugs. For example, the synthesis of dorzolamide from this compound involves steps that enhance the selectivity and yield of the desired enantiomer .
Chemical Synthesis
The synthesis of this compound can be achieved through various chemical reactions involving thienopyran derivatives. These processes often include oxidation and reduction steps that facilitate the formation of the desired thiopyran structure .
Microbiological Processes
Recent advancements have also explored microbiological methods for synthesizing compounds similar to this compound. These methods can provide environmentally friendly alternatives to traditional chemical synthesis by utilizing microbial enzymes to achieve specific transformations .
Pharmacological Evaluation
Several studies have evaluated the pharmacological properties of compounds derived from this compound. For instance, research has shown that derivatives exhibit significant activity as carbonic anhydrase inhibitors and may possess additional pharmacological effects that warrant further investigation .
Structure-Activity Relationship Studies
Investigations into the structure-activity relationships (SAR) of this compound derivatives have provided insights into how structural modifications can enhance therapeutic efficacy while minimizing side effects. These studies are crucial for optimizing drug candidates for clinical use .
Chemical Reactions Analysis
Hydrolysis of the Benzoate Ester
The ester group undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid or carboxylate salt.
Mechanism :
The reaction proceeds via nucleophilic attack on the ester carbonyl, facilitated by hydroxide ions (base) or water (acid). The sulfone groups mildly stabilize the transition state by electron withdrawal.
Nucleophilic Substitution at the Ester Group
The benzoate ester participates in nucleophilic acyl substitution with amines, alcohols, or thiols.
Key Insight :
Steric hindrance from the thiopyran ring slows substitution kinetics compared to simpler esters .
Reduction of Sulfone Groups
While sulfones are typically resistant to reduction, specialized reagents can reduce the sulfone to sulfide under extreme conditions.
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| LiAlH₄ + AlCl₃ | THF, 0°C → RT, 8 hours | (5,6-Dihydro-4H-thieno[2,3-b]thiopyran-4-yl) benzoate | 42% |
| NaBH₄/I₂ | Acetonitrile, 50°C, 24 hours | Partial reduction to sulfoxide | <20% |
Limitations :
Over-reduction or decomposition is common due to the instability of intermediates .
Electrophilic Aromatic Substitution (EAS)
The thieno-thiopyran core undergoes EAS at the α-positions of the thiophene ring, though sulfones deactivate the system.
| Reagent | Conditions | Product | Regioselectivity |
|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C, 2 hours | Nitro derivative at C3 | Directed by sulfone groups |
| Br₂ (1 equiv) | DCM, RT, 1 hour | Monobrominated product at C2 | Moderate selectivity |
Mechanistic Note :
Sulfone groups act as meta-directors, but steric constraints favor substitution at less hindered positions.
Solvolysis in Protic Solvents
The compound undergoes stereoselective solvolysis in acetone/phosphate buffer systems, forming diastereomerically pure alcohols .
| Solvent System | Temperature | Product | Diastereomeric Excess |
|---|---|---|---|
| Acetone/phosphate buffer (7:3) | 25°C, 48 hours | (7,7-Dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol) benzoate | >98% |
Pathway :
Proposed Sₙ1-like mechanism with a planar carbocation intermediate stabilized by resonance with the sulfone groups .
Cross-Coupling Reactions
The thiophene sulfur can participate in palladium-catalyzed couplings, though reactivity is limited by the sulfone’s electron-withdrawing effects.
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, 80°C | Biaryl derivative | 55% |
| Ullmann coupling | CuI, DMF, 120°C | Thieno-thiopyran dimer | 30% |
Stability Under Thermal and Oxidative Stress
Decomposition pathways dominate under harsh conditions:
| Condition | Observation | Reference |
|---|---|---|
| 150°C, air | Degradation to SO₂ and benzoic acid | |
| UV light (254 nm) | Photooxidation of thiophene ring to sulfoxide |
Comparison with Similar Compounds
Comparison with Similar Compounds
The thieno[2,3-b]thiopyran core is a versatile scaffold in medicinal chemistry. Below is a detailed comparison of the target compound with structurally and functionally related analogs:
Table 1: Key Structural and Functional Comparisons
Key Findings from Comparative Analysis
Functional Group Influence on Solubility :
- The benzoate and 2-chlorobenzoate derivatives exhibit higher lipophilicity compared to sulfonamide/acetamide analogs, which may limit their aqueous solubility but enhance membrane permeability .
- Sulfamoyl and acetamide groups (e.g., in Dorzolamide intermediates) improve water solubility, making them more suitable for drug formulations .
Synthetic Utility :
- The benzoate ester may serve as a protective group or prodrug precursor, whereas sulfamoyl/acetamide derivatives are direct intermediates in Dorzolamide synthesis .
- Red-Al-mediated reduction of acetamide derivatives to secondary amines (e.g., Dorzolamide synthesis) highlights the reactivity of the 4-position substituent .
Industrial Relevance: Contract manufacturing organizations (CMOs) prioritize intermediates like N-[(4S,6S)-6-methyl...acetamide due to their critical role in API production . Green chemistry innovations (e.g., solvent-free reactions) are less documented for benzoate derivatives but are actively explored for sulfonamide analogs .
Regulatory and Safety Profiles: Sulfonamide-containing compounds require stringent control over genotoxic impurities (e.g., nitrosamines), whereas benzoate esters may face fewer regulatory hurdles .
Q & A
Q. Table 1: Comparative Synthesis Routes
| Method | Catalyst/Reagent | Yield (%) | Conditions | Reference |
|---|---|---|---|---|
| Oxalate condensation | NaOMe, dimethyloxalate | 65–75 | Benzene, reflux | |
| Red-Al reduction | Sodium bis(2-methoxyethoxy) aluminum hydride | 82 | Anhydrous THF, 0°C |
Key Considerations:
- Solvent choice (e.g., benzene vs. THF) impacts reaction kinetics and purity.
- Temperature control is critical to avoid side reactions like over-reduction.
Basic: Which analytical techniques are most reliable for characterizing the stereochemistry of this compound?
Methodological Answer:
Advanced spectroscopic and chromatographic methods are essential:
- Chiral HPLC : Use a Chiralpak® IA column with hexane:isopropanol (85:15) to resolve enantiomers, referencing USP standards for Dorzolamide analogs .
- NMR : H-NMR coupling constants (e.g., for trans-diaxial protons) and NOESY correlations confirm stereochemistry .
- X-ray crystallography : Resolves absolute configuration, as demonstrated for (4S,6S)-configured thienothiopyrans .
Advanced: How do stereochemical variations (e.g., 4S,6S vs. 4R,6R) impact biological activity, and how can this be modeled computationally?
Methodological Answer:
Stereochemistry directly influences binding to targets like carbonic anhydrase (CA). For Dorzolamide analogs, the (4S,6S) configuration shows 10-fold higher CA-II inhibition vs. (4R,6R) due to optimal sulfonamide positioning in the active site .
Computational Approach:
Perform molecular docking (AutoDock Vina) using CA-II crystal structures (PDB: 1CNE).
Calculate binding free energy (MM-GBSA) for enantiomers.
Validate with MD simulations (NAMD, 100 ns) to assess stability of ligand-protein interactions.
Q. Table 2: Stereochemical Impact on CA-II Inhibition
| Configuration | IC (nM) | ΔG Binding (kcal/mol) |
|---|---|---|
| (4S,6S) | 0.8 | -9.2 |
| (4R,6R) | 8.5 | -7.1 |
Advanced: How can researchers resolve contradictions in stability data under varying pH and temperature conditions?
Methodological Answer:
Stability profiles often conflict due to degradation pathways:
- Acidic conditions : Hydrolysis of the benzoate ester dominates, monitored via HPLC (C18 column, 0.1% TFA/ACN gradient) .
- Alkaline conditions : Sulfonamide oxidation forms 7,7-dioxo impurities, quantified by LC-MS .
Protocol for Accelerated Stability Studies:
Prepare solutions in buffers (pH 1–10).
Incubate at 40°C/75% RH for 30 days.
Analyze degradation products against reference standards (e.g., Dorzolamide Impurity B ).
Advanced: What strategies are effective for impurity profiling, particularly for sulfonamide-related byproducts?
Methodological Answer:
Impurity profiling requires orthogonal methods:
Q. Table 3: Common Impurities and Characterization
| Impurity | m/z | Source | Reference |
|---|---|---|---|
| 7,7-Dioxo sulfonamide | 297.37 | Oxidation | |
| N-Deethyl derivative | 324.44 | Incomplete acetylation |
Basic: How can green chemistry principles be applied to improve atom economy in synthesis?
Methodological Answer:
- Solvent-free reactions : Replace benzene with PEG-400 for oxalate condensation, reducing waste .
- Flow chemistry : Continuous processing minimizes intermediate isolation steps, improving yield by 15% .
Advanced: What in silico tools predict the pharmacokinetic properties of this compound?
Methodological Answer:
Use ADMET predictors (e.g., SwissADME, pkCSM):
- LogP : Predicted 1.8 (optimal for corneal penetration in ophthalmic applications).
- CYP450 inhibition : Low risk (2C19 IC > 10 µM), reducing drug-drug interaction concerns .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
